![molecular formula C9H9N3O3 B346227 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 43024-61-9](/img/structure/B346227.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

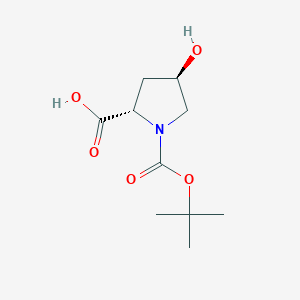

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C9H9N3O3 . It is used in proteomics research .

Synthesis Analysis

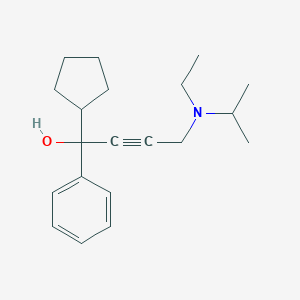

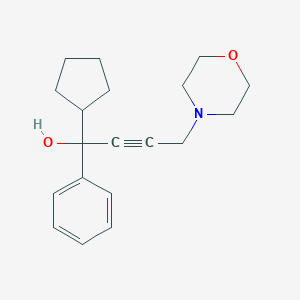

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including this compound, often involves regio-controlled Sonogashira-type coupling reactions . These reactions proceed smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,10H,2H2,1H3 . The molecular weight of this compound is 207.19 .Physical And Chemical Properties Analysis

This compound is a solid compound . It should be stored in a dry room at normal temperature .Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate has garnered attention in synthetic chemistry for the development of pyrazolo[4,3-d]pyrimidines and related compounds, showcasing its versatility as a precursor. For instance, Takei, Yasuda, and Takagaki (1979) demonstrated its utility in synthesizing dihydroxy and substituted hydroxypyrazolo[4,3-d]pyrimidines, emphasizing its role in expanding the chemical space of pyrimidine derivatives (H. Takei, N. Yasuda, H. Takagaki, 1979). Additionally, the compound's reactivity was further explored by Bruni et al. (1994), who synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, indicating its potential as a benzodiazepine receptor ligand precursor (F. Bruni, S. Selleri, A. Costanzo, G. Guerrini, M. L. Casilli, 1994).

X-ray Crystallography and Structural Analysis

The structural elucidation of derivatives of this compound has been critical in understanding its chemical behavior. Clayton et al. (1980) provided insight into its structure through X-ray analysis, shedding light on the molecular configuration and potential reactivity patterns of such compounds (J. P. Clayton, N. H. Rogers, V. J. Smith, R. Stevenson, T. King, 1980).

Regioselective Synthesis and Functionalization

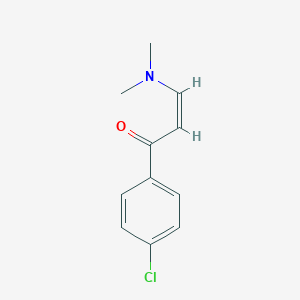

The regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides from this compound demonstrates its adaptability in creating diverse molecular architectures. This regioselectivity paves the way for developing novel compounds with potential pharmaceutical applications, as shown in the work by Drev et al. (2014) (Miha Drev, Uroš Grošelj, Špela Mevec, Eva Pušavec, Janja Štrekelj, A. Golobič, G. Dahmann, B. Stanovnik, J. Svete, 2014).

Cyclization and Recyclization Reactions

The ability of this compound to undergo various cyclization and recyclization reactions opens up pathways for the synthesis of novel heterocyclic compounds. For example, Danagulyan et al. (2011) explored its role in producing 2,7-disubstituted 6-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, highlighting its potential in generating complex structures with significant biological activities (G. Danagulyan, A. P. Boyakhchyan, A. G. Danagulyan, H. Panosyan, 2011).

Safety and Hazards

properties

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-10-7-3-4-11-12(7)8(6)13/h3-5,11H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPSGPQQTUJWJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CNN2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-methoxy-4-methyl-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B346161.png)

![6-Amino-3-methyl-4-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B346216.png)